7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 4-chlorophenyl group at position 7, a 3,4-dimethoxyphenyl group at position 2, and a methyl group at position 3.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGYODTVNGRNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable triazole intermediate, followed by its reaction with a chlorophenyl derivative and a dimethoxyphenyl derivative under specific conditions to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Analog Compounds
Structural and Functional Insights
- Chlorophenyl vs. Dimethoxyphenyl Groups : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to the 3,4-dimethoxyphenyl group, which introduces polar methoxy groups. This difference could affect membrane permeability in biological systems .
- Carboxamide vs. This may improve target binding in enzyme inhibition .
- Methyl vs.
Physicochemical Properties
Biological Activity
The compound 7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of the compound involves several steps starting from readily available precursors. The key steps typically include:
- Formation of Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the chlorophenyl and dimethoxyphenyl groups is achieved through electrophilic substitution methods.
- Final Carboxamide Formation : The carboxamide functionality is introduced by reacting the intermediate with appropriate amines.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
This compound has demonstrated significant anticancer properties against several cancer cell lines. For instance:
- IC50 Values : In studies involving human colon carcinoma (HCT-116) cells, the compound exhibited an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL depending on structural modifications made to the base compound .
| Compound | Structure | IC50 (mg/mL) |
|---|---|---|
| 7a | NA | 0.12 |
| 7g | NA | 0.12 |
| 7d | NA | 0.81 |
The proposed mechanism of action for the anticancer effects includes:
- Inhibition of Histone Deacetylases (HDACs) : The compound acts as a potent HDAC inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Induction of Apoptosis : Studies have shown that treatment with this compound results in increased apoptosis in cancer cells through mitochondrial pathways .
Case Studies
A recent case study highlighted the efficacy of this compound in a preclinical model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
